2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate
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Overview
Description
2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate is an organic compound with a unique structure that includes a methanesulfinyl group and a 2-methylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-(methanesulfinyl)ethanol with methacrylic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: The methanesulfinyl group can undergo oxidation to form the corresponding sulfone.
Reduction: The compound can be reduced to form 2-(methylthio)ethyl 2-methylprop-2-enoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: 2-(Methanesulfonyl)ethyl 2-methylprop-2-enoate.
Reduction: 2-(Methylthio)ethyl 2-methylprop-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The methanesulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biological pathways.
Comparison with Similar Compounds
- 2-(Methylthio)ethyl 2-methylprop-2-enoate
- 2-(Methanesulfonyl)ethyl 2-methylprop-2-enoate
- 2-(Methanesulfinyl)ethyl acrylate
Comparison: 2-(Methanesulfinyl)ethyl 2-methylprop-2-enoate is unique due to the presence of the methanesulfinyl group, which imparts distinct reactivity compared to its analogs. For example, 2-(Methylthio)ethyl 2-methylprop-2-enoate lacks the oxidized sulfur, making it less reactive in oxidation reactions. On the other hand, 2-(Methanesulfonyl)ethyl 2-methylprop-2-enoate has a fully oxidized sulfur, which can affect its reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
14794-09-3 |
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Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-methylsulfinylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O3S/c1-6(2)7(8)10-4-5-11(3)9/h1,4-5H2,2-3H3 |
InChI Key |
LQRGAYMBYFMXNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCS(=O)C |
Origin of Product |
United States |
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